molecular formula C19H19N3O4 B11380817 2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11380817
M. Wt: 353.4 g/mol
InChI Key: YIOUXVVBKMZKMO-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Coupling Reaction: The oxadiazole intermediate is then coupled with 4-ethoxyphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Amidation: The resulting product is then subjected to amidation with 2-ethoxybenzoyl chloride in the presence of a base like pyridine to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced products.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.

    Reduction: Formation of ethoxybenzylamine or other reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-ethoxyphenyl)benzamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide
  • 4-ethoxy-N-(3-methylphenyl)benzamide

Uniqueness

2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct biological activities and chemical reactivity. This differentiates it from other benzamides that lack this structural feature.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O4/c1-3-24-14-11-9-13(10-12-14)17-18(22-26-21-17)20-19(23)15-7-5-6-8-16(15)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22,23)

InChI Key

YIOUXVVBKMZKMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OCC

Origin of Product

United States

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